molecular formula C23H32N2O3S B4678641 3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide

3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide

Numéro de catalogue B4678641
Poids moléculaire: 416.6 g/mol
Clé InChI: IJLJLTSIBKOSJE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed as a targeted therapy for cancer treatment. Sorafenib is a multi-kinase inhibitor that targets both tumor cell proliferation and angiogenesis. It was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and has since been approved for the treatment of hepatocellular carcinoma, a type of liver cancer.

Mécanisme D'action

Sorafenib targets multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β. By inhibiting these kinases, Sorafenib disrupts signaling pathways that are critical for tumor cell survival and growth. Additionally, Sorafenib has been shown to inhibit the activity of the transcription factor STAT3, which plays a key role in tumor cell proliferation and survival.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a variety of biochemical and physiological effects on tumor cells. It inhibits the phosphorylation of key signaling proteins involved in tumor cell growth and survival, including ERK, AKT, and STAT3. Sorafenib also inhibits the activity of angiogenic factors such as VEGF and PDGF, which are critical for the growth and survival of blood vessels that supply tumors with nutrients and oxygen.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Sorafenib is its broad-spectrum activity against multiple kinases involved in tumor cell proliferation and angiogenesis. This makes it a potentially useful therapeutic agent for the treatment of a variety of different types of cancer. However, Sorafenib has also been shown to have limitations in terms of its efficacy and toxicity. In some cases, tumors may develop resistance to Sorafenib, leading to treatment failure. Additionally, Sorafenib can cause side effects such as hypertension, diarrhea, and hand-foot syndrome.

Orientations Futures

There are several potential future directions for the development of Sorafenib and related compounds. One area of research is the identification of biomarkers that can predict response to Sorafenib treatment. This could help to identify patients who are most likely to benefit from Sorafenib therapy, and could also help to guide the development of new targeted therapies. Another area of research is the development of combination therapies that can enhance the efficacy of Sorafenib. For example, Sorafenib has been shown to synergize with other targeted therapies such as MEK inhibitors and immune checkpoint inhibitors. Finally, there is ongoing research into the development of new Sorafenib analogs and derivatives that may have improved efficacy and reduced toxicity compared to the original compound.

Applications De Recherche Scientifique

Sorafenib has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various types of cancer. It has been shown to inhibit the growth and proliferation of tumor cells by targeting multiple signaling pathways involved in tumor cell survival and angiogenesis. Sorafenib has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Propriétés

IUPAC Name

N-(4-butylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-5-6-7-18-8-13-20(14-9-18)24-22(26)17-12-19-10-15-21(16-11-19)29(27,28)25-23(2,3)4/h8-11,13-16,25H,5-7,12,17H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLJLTSIBKOSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide
Reactant of Route 2
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.